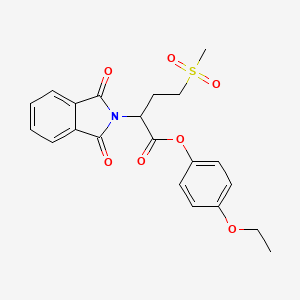![molecular formula C20H25N5O2 B10869601 (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869601.png)
(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE is a complex organic compound that features a combination of imidazole, pyrazole, and methoxyphenyl groups
Preparation Methods
The synthesis of 4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and pyrazole rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups Similar compounds include other imidazole and pyrazole derivatives, which may share some structural features but differ in their specific chemical and biological properties
Properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H25N5O2/c1-4-5-18-19(14(2)22-11-10-15-12-21-13-23-15)20(26)25(24-18)16-6-8-17(27-3)9-7-16/h6-9,12-13,24H,4-5,10-11H2,1-3H3,(H,21,23) |
InChI Key |
BNWKRBYZLUDRFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCC3=CN=CN3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10869522.png)
![N-(3,4-dichlorophenyl)-4-[2-({[2,6-dioxo-4-(thiophen-2-yl)cyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide](/img/structure/B10869523.png)
![2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10869525.png)
![8-ethoxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10869535.png)
![N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide](/img/structure/B10869540.png)
![7-benzyl-3-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869541.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-({[3-(propan-2-yloxy)propyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869545.png)
![(4E)-4-{[(2-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869558.png)
![Methyl (4-{[(3,3-diphenylpropyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B10869565.png)
![2-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B10869571.png)
![3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869578.png)
![2-{2-[(butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10869580.png)
![3,15-diazaheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2,4(14),5,7,9(26),10,12,15,17,19,21(25),22-tridecaene](/img/structure/B10869587.png)

